![molecular formula C16H23NO5 B2476645 Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate CAS No. 1822543-61-2](/img/structure/B2476645.png)
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate
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Overview
Description
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate, also known as Boc-phenylalaninol, is a chemical compound widely used in scientific research applications. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes. Boc-phenylalaninol is synthesized through a multi-step process and has several potential applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Synthesis of Orthogonally Protected Amino Acids : Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate is utilized in the synthesis of orthogonally protected amino acids, particularly for the creation of edeine analogs. This process involves the use of differently N-protected diamino acids and the assignment of asymmetric carbon atoms' configurations through NMR spectroscopy (Czajgucki et al., 2003).
Enantioselective Synthesis : The compound is used in the enantioselective synthesis of certain amino acids, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This process involves direct preparation of a sulfate by diol treatment, highlighting its utility in creating optically active compounds (Alonso et al., 2005).
Antimicrobial Agents Synthesis : It plays a role in synthesizing substituted phenyl azetidines with potential as antimicrobial agents. The synthesis process includes various stages such as reduction, reaction with tert-butyloxy anhydride, and cyclization (Doraswamy & Ramana, 2013).
Lipase-Catalyzed Acylation and Hydrolysis : This compound is a subject in studies exploring the chemoselective deprotection catalysis using Candida antarctica Lipase A. The studies focus on N-acylation and the hydrolysis of amide and bulky tert-butyl ester bonds (Mäenpää et al., 2016).
Enzymatic Hydrolysis with Ultrasound : Research has been conducted on its enzymatic hydrolysis using an ultrasound bath. The study evaluates the impact of ultrasound on the reaction time and yield of enzymatic hydrolysis compared to traditional methods (Ribeiro et al., 2001).
HIV-Protease Assay Development : It's used in the preparation of chromogenic amino acids for developing HIV-protease assays. These assays help in detecting HIV-protease activity using spectrophotometry (Badalassi et al., 2002).
Chemo-Enzymatic Synthesis for Drug Precursors : The compound has been employed in the chemo-enzymatic synthesis of (S)-3-Hydroxy-3-phenylpropanoic acid, a potential precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride (Zhao et al., 2014).
Mechanism of Action
Target of Action
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate is a complex organic compound. Similar compounds have been known to interact with various biological targets, including enzymes and receptors, to exert their effects .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as reduction and inversion, to form different isomers . These isomers could potentially interact with biological targets in different ways, leading to varied biological effects .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its specific targets and mode of action. For instance, it could potentially affect lipid metabolism, given that β-hydroxy acids, which are structurally similar to this compound, are often found in lipids .
Result of Action
Similar compounds have been known to exert various biological effects, such as modulating enzyme activity or receptor signaling . The specific effects of this compound would depend on its targets and mode of action .
Action Environment
Environmental factors, such as temperature and pH, could potentially influence the compound’s action, efficacy, and stability . For instance, the synthesis of certain isomers of the compound has been reported to occur at specific temperatures .
properties
IUPAC Name |
ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-14(19)12(17-15(20)22-16(2,3)4)13(18)11-9-7-6-8-10-11/h6-10,12-13,18H,5H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQRYGKPSNYLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate |
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